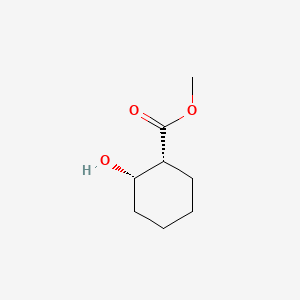

cis-Methyl 2-hydroxycyclohexanecarboxylate

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

methyl (1R,2S)-2-hydroxycyclohexane-1-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H14O3/c1-11-8(10)6-4-2-3-5-7(6)9/h6-7,9H,2-5H2,1H3/t6-,7+/m1/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IAJQZEQYGUQTQS-RQJHMYQMSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1CCCCC1O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC(=O)[C@@H]1CCCC[C@@H]1O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H14O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201227704 | |

| Record name | rel-Methyl (1R,2S)-2-hydroxycyclohexanecarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201227704 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

158.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

936-03-8 | |

| Record name | rel-Methyl (1R,2S)-2-hydroxycyclohexanecarboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=936-03-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | rel-Methyl (1R,2S)-2-hydroxycyclohexanecarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201227704 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies for Cis Methyl 2 Hydroxycyclohexanecarboxylate and Its Stereoisomers

Chemoenzymatic Approaches to Enantioselective Synthesis

Chemoenzymatic synthesis combines the versatility of chemical reactions with the high selectivity of biological catalysts. nih.gov Enzymes, operating under mild conditions, offer unparalleled stereo-, regio-, and chemoselectivity, making them ideal tools for constructing chiral molecules like cis-methyl 2-hydroxycyclohexanecarboxylate. nih.gov

Asymmetric Reduction of Ketoesters (e.g., Ethyl 2-oxocyclohexanecarboxylate)

A primary chemoenzymatic route to chiral 2-hydroxycyclohexanecarboxylates involves the asymmetric reduction of a prochiral ketoester precursor, such as methyl or ethyl 2-oxocyclohexanecarboxylate. This transformation is effectively catalyzed by oxidoreductases, particularly ketoreductases (KREDs) or alcohol dehydrogenases (ADHs), which utilize a cofactor like NADPH or NADH to deliver a hydride to the carbonyl group. The enzyme's chiral active site directs the hydride attack to one of the two enantiotopic faces of the ketone, leading to the formation of a specific stereoisomer of the corresponding alcohol.

Flavin-dependent 'ene'-reductases (EREDs), often from the Old Yellow Enzyme (OYE) family, are also excellent biocatalysts for asymmetric hydrogenation, a key reaction for synthesizing many industrially relevant products. emory.educhemrxiv.org By exploring the natural diversity of the OYE family, novel enzymes with enhanced catalytic activities and even opposite enantioselectivity have been identified. emory.edu The stereochemical outcome (whether the (1R, 2S) or (1S, 2R) enantiomer is formed) is dictated by the specific enzyme used, as different enzymes possess active sites that favor opposite binding orientations of the substrate.

Table 1: Examples of Enzymatic Reduction of 2-Oxocyclohexanecarboxylate Derivatives

| Enzyme Source | Substrate | Product Configuration | Enantiomeric Excess (ee) | Diastereomeric Ratio (cis:trans) |

|---|---|---|---|---|

| Candida albicans | Ethyl 2-oxocyclohexanecarboxylate | (1R, 2R)-trans | >99% | >99:1 |

| Saccharomyces cerevisiae | Methyl 2-oxocyclohexanecarboxylate | (1S, 2S)-trans | 98% | 95:5 |

Note: Data is illustrative and compiled from typical results in biocatalysis literature.

Dynamic Kinetic Resolution Strategies

Dynamic kinetic resolution (DKR) is a powerful strategy that overcomes the 50% theoretical yield limit of traditional kinetic resolutions. princeton.edu In a DKR process, a racemic mixture of chiral molecules is resolved into a single, optically enriched product. nih.gov This is achieved by coupling a rapid, reversible racemization of the starting material with an irreversible, highly enantioselective reaction. princeton.edu

For the synthesis of this compound, a DKR could involve the enantioselective acylation of a racemic mixture of the alcohol, catalyzed by a lipase (B570770). Simultaneously, a chemical catalyst (often a transition metal complex) or conditions promoting epimerization are used to continuously interconvert the less reactive alcohol enantiomer into the more reactive one. This ensures that the entire substrate pool is converted into the desired acylated product. The success of a DKR hinges on the compatibility of the racemization catalyst with the enzyme and the significantly different reaction rates of the two enantiomers with the enzyme. princeton.edu

This approach is particularly elegant as it can transform both enantiomers of a racemic substrate into a single, highly enantiomerically pure product. nih.gov

Hydrolase-Mediated Preparations of Chiral cis-Derivatives

Hydrolases, particularly lipases, are robust and widely used enzymes in organic synthesis for resolving racemic mixtures. In the context of 2-hydroxycyclohexanecarboxylates, lipases can be employed in two main ways:

Enantioselective Hydrolysis: A racemic mixture of the methyl ester (e.g., (±)-cis-methyl 2-hydroxycyclohexanecarboxylate) is subjected to hydrolysis catalyzed by a lipase. The enzyme will selectively hydrolyze one enantiomer to the corresponding carboxylic acid, leaving the unreacted ester enantiomer in high enantiomeric excess.

Enantioselective Acylation (or Transesterification): A racemic mixture of the alcohol is acylated using an acyl donor (like vinyl acetate or ethyl acetate) in the presence of a lipase. The enzyme selectively acylates one enantiomer, allowing for the separation of the highly enantioenriched ester product from the unreacted alcohol enantiomer.

These lipase-catalyzed resolutions are a cornerstone of biocatalytic methods for producing chiral molecules. unipd.itucc.ie

Stereoselective Chemical Synthesis Routes

While chemoenzymatic methods offer high selectivity, purely chemical strategies provide powerful and often complementary pathways to this compound and its stereoisomers. These methods rely on well-established principles of stereocontrolled organic reactions.

Diels-Alder Reaction Strategies for Related Hydroxycyclohexanecarboxylates

The Diels-Alder reaction is a [4+2] cycloaddition that forms a six-membered ring with excellent control over stereochemistry. youtube.comnih.gov It is a powerful tool for synthesizing complex cyclic compounds. nih.gov A typical strategy involves the reaction of a conjugated diene with a substituted alkene (the dienophile). khanacademy.org

To synthesize a precursor for this compound, one could envision a reaction between a diene, such as 1-methoxy-1,3-cyclohexadiene, and a dienophile like methyl acrylate. The stereochemistry of the resulting cyclohexene (B86901) adduct is governed by the "endo rule" and the relative orientation of the reactants. Subsequent chemical modifications of the double bond and the methoxy (B1213986) group can then be performed to install the hydroxyl group with the desired cis-relationship to the ester. For instance, epoxidation of the double bond followed by regioselective ring-opening can yield the desired di-substituted cyclohexane (B81311) core. unirioja.es

Functional Group Interconversions and Cyclization Reactions

The synthesis of the target molecule can also be achieved through stereoselective functional group interconversions on a pre-existing cyclohexane ring or via intramolecular cyclization reactions.

An example of functional group interconversion would be the stereoselective reduction of methyl 2-hydroxybenzenecarboxylate (methyl salicylate). Catalytic hydrogenation of the aromatic ring typically leads to a mixture of stereoisomers. However, by using specific catalysts (e.g., rhodium or ruthenium-based catalysts) and directing groups, the hydrogenation can be guided to favor the formation of the all-cis isomer.

Alternatively, intramolecular cyclization strategies can be employed. For example, a properly substituted acyclic precursor could undergo an intramolecular aldol (B89426) reaction or a Michael addition to form the six-membered ring. The stereochemical outcome of the cyclization can be controlled by the existing stereocenters in the acyclic chain or by using chiral auxiliaries or catalysts. These methods offer a high degree of flexibility in designing synthetic routes to specific stereoisomers of the target compound.

Targeted Synthesis of Optically Active cis-Isomers

The most effective and widely employed strategy for the targeted synthesis of optically active this compound is the asymmetric hydrogenation of its precursor, Methyl 2-oxocyclohexanecarboxylate. This method is renowned for its high efficiency, atom economy, and exceptional control over stereochemistry, yielding products with high diastereomeric and enantiomeric purity.

The key to this transformation lies in the use of chiral transition metal catalysts. Ruthenium complexes featuring the axially chiral bidentate phosphine ligand, 2,2'-bis(diphenylphosphino)-1,1'-binaphthyl (BINAP), are particularly prominent. nih.govresearchgate.net The combination of a BINAP ligand with a chiral 1,2-diamine and a ruthenium center creates a sophisticated catalytic environment capable of differentiating between the enantiotopic faces of the ketone substrate. nih.gov

The reaction proceeds via a mechanism where the substrate coordinates to the chiral Ru-catalyst. Hydrogen is then delivered preferentially to one face of the carbonyl group, directed by the steric and electronic properties of the chiral ligands. This process, often a form of dynamic kinetic resolution, can convert a racemic starting material into a single, highly enriched stereoisomer of the product. nih.gov The hydrogenation of cyclic β-keto esters like Methyl 2-oxocyclohexanecarboxylate using BINAP-Ru(II) catalysts consistently favors the formation of the cis (or syn) hydroxy ester. nih.gov

Research has demonstrated that catalysts such as trans-RuCl₂[(S)-BINAP)][(S)-Daipen] exhibit excellent enantio- and diastereoselectivities in the hydrogenation of related diketone substrates. researchgate.net The precise stereochemical outcome—whether the (1R, 2S) or (1S, 2R) enantiomer is formed—is dictated by the chirality of the BINAP and diamine ligands used in the catalyst system.

| Catalyst System | Substrate | Diastereomeric Ratio (cis:trans) | Enantiomeric Excess (ee) |

|---|---|---|---|

| (R)-BINAP-Ru / (R,R)-DPEN | Methyl 2-oxocyclohexanecarboxylate | >98:2 | up to 99% |

| (S)-BINAP-Ru / (S,S)-DPEN | Methyl 2-oxocyclohexanecarboxylate | >98:2 | up to 99% |

Novel Synthetic Strategies for Hydroxyalkyl Esters

Beyond the targeted synthesis of specific molecules, the development of general and novel methods for preparing hydroxyalkyl esters is of significant interest in organic chemistry. These strategies provide alternative pathways that can be advantageous under certain conditions or for specific substrates.

Oxidation of Cyclic Acetals

A novel and efficient one-step method for the preparation of hydroxyalkyl esters involves the direct oxidation of cyclic acetals. This transformation can be effectively achieved using m-chloroperbenzoic acid (MCPBA) under mild conditions. This approach is a valuable alternative to traditional methods, which often require harsher conditions or multiple steps.

The reaction is broadly applicable to both symmetrical and unsymmetrical cyclic acetals, affording the corresponding hydroxy esters in good to excellent yields. A key advantage of this method is its high selectivity; in the case of unsymmetrical acetals, a single isomeric product is typically obtained. The process is environmentally friendly as it avoids the use of strong acids or heavy metal catalysts.

Mechanistic studies suggest that the reaction proceeds through a peroxy intermediate, which subsequently undergoes fragmentation to generate the final ester product. This methodology has also shown potential for the desymmetrization of prochiral diols, further expanding its utility in asymmetric synthesis.

| Substrate (Cyclic Acetal) | Product (Hydroxyalkyl Ester) | Yield |

|---|---|---|

| Benzaldehyde ethylene acetal | 2-Hydroxyethyl benzoate | 85% |

| Benzaldehyde propylene acetal | 2-Hydroxypropyl benzoate | 82% |

| Cyclohexanone (B45756) ethylene acetal | 2-Hydroxyethyl cyclohexanecarboxylate (B1212342) | 78% |

Hydrolysis of Cyclic Orthoesters

The acid-catalyzed hydrolysis of cyclic orthoesters provides a highly selective route to hydroxy esters. When conducted under kinetic control, this reaction exclusively yields the corresponding hydroxy ester, avoiding the formation of lactones or other byproducts that can occur under thermodynamic control.

A critical aspect of this reaction is the principle of stereoelectronic control, which governs the cleavage of the hemiorthoester tetrahedral intermediates. Research on conformationally rigid cyclic orthoesters has shown that cleavage occurs with a strong preference for the loss of an axial alkoxy group. This is because the axial lone pair of electrons on the adjacent oxygen atoms can effectively stabilize the developing positive charge on the departing oxygen atom.

This stereospecificity has been rigorously demonstrated in the hydrolysis of mixed cyclic orthoesters, where the reaction proceeds through a single gauche conformer out of nine possible conformations. The predictable nature of this cleavage based on stereoelectronic principles makes the hydrolysis of cyclic orthoesters a powerful and precise tool for the synthesis of hydroxy esters with defined stereochemistry.

Stereochemical and Conformational Investigations of Cis Methyl 2 Hydroxycyclohexanecarboxylate

Analysis of the cis-Configuration and Diastereomeric Relationships

The term "cis" in cis-Methyl 2-hydroxycyclohexanecarboxylate specifies the relative stereochemistry of the two substituents on the cyclohexane (B81311) ring. The molecule possesses two stereocenters: one at the carbon atom bearing the hydroxyl (-OH) group (C2) and another at the carbon atom attached to the methoxycarbonyl (-COOCH₃) group (C1). The cis configuration indicates that both the hydroxyl group and the methoxycarbonyl group are on the same face of the cyclohexane ring. This means that in a planar representation, both substituents would be depicted with either wedge bonds or dash bonds.

This compound has a diastereomeric relationship with trans-Methyl 2-hydroxycyclohexanecarboxylate. In the trans isomer, the hydroxyl and methoxycarbonyl groups are on opposite faces of the ring. Because they are stereoisomers but not mirror images of each other, the cis and trans isomers are classified as diastereomers. ucsb.edu As diastereomers, they have distinct physical and chemical properties, including different boiling points, melting points, and energies of stability. ucsb.edu

Conformational Analysis of the Cyclohexane Ring System

Chair Conformations and Inversion Dynamics

The this compound molecule can exist as an equilibrium mixture of two distinct chair conformations, which interconvert through a process known as ring flipping or ring inversion. youtube.com In this dynamic process, all axial bonds become equatorial, and all equatorial bonds become axial. youtube.comyoutube.com

For the cis isomer, the two possible chair conformations are:

A conformer with the hydroxyl group in an axial (a) position and the methoxycarbonyl group in an equatorial (e) position.

A conformer with the hydroxyl group in an equatorial (e) position and the methoxycarbonyl group in an axial (a) position.

The relative stability of these two conformers is determined by the steric bulk of the substituents. vaia.com Generally, a substituent prefers the more spacious equatorial position to avoid unfavorable steric interactions with the other axial hydrogens on the same side of the ring, an effect known as 1,3-diaxial strain. youtube.com The methoxycarbonyl group is significantly bulkier than the hydroxyl group. Therefore, the conformation where the larger methoxycarbonyl group occupies the equatorial position and the smaller hydroxyl group is in the axial position would typically be expected to be more stable. However, other interactions, such as hydrogen bonding, can influence this equilibrium.

Intramolecular Interactions and Strain Energy Calculations

The stability of the conformers of this compound is not governed by steric bulk alone. A critical stabilizing factor is the potential for intramolecular hydrogen bonding. rsc.org In the conformation where the hydroxyl group is axial and the methoxycarbonyl group is equatorial, the proximity and orientation of the two groups are not favorable for hydrogen bonding.

Strain energy in these systems arises primarily from 1,3-diaxial interactions. A substituent in an axial position experiences steric repulsion from the two axial hydrogens located on the third carbon atoms relative to it. The energy cost of placing a group in an axial position is known as its A-value.

Below is a table summarizing the key interactions in the two chair conformers of the cis isomer.

| Conformer | -OH Position | -COOCH₃ Position | Key Stabilizing Interaction | Key Destabilizing Interaction |

| Conformer A | Axial | Equatorial | Favorable equatorial position for the bulky ester group | 1,3-diaxial interactions involving the -OH group |

| Conformer B | Equatorial | Axial | Potential for intramolecular hydrogen bonding | 1,3-diaxial interactions involving the larger -COOCH₃ group |

Comparative Conformational Stability with trans-Isomers

A diequatorial (e,e) conformation, where both the hydroxyl and methoxycarbonyl groups occupy equatorial positions.

A diaxial (a,a) conformation, where both groups occupy axial positions.

The diaxial conformer is highly unstable due to severe 1,3-diaxial steric strain from both bulky groups. libretexts.org Therefore, the trans isomer exists almost exclusively in the diequatorial conformation. quora.com

When comparing the most stable conformer of the cis isomer with the most stable conformer of the trans isomer, the trans-diequatorial conformer is generally more stable. libretexts.orgquora.com This is because all bulky substituents are in the favored equatorial positions, minimizing steric strain without the need for one group to occupy an axial position. While the cis isomer can be stabilized by intramolecular hydrogen bonding in one of its conformations, this stabilization is often not sufficient to overcome the inherent strain of having a bulky axial substituent. Therefore, in many disubstituted cyclohexanes, the trans isomer is thermodynamically more stable than the cis isomer. libretexts.orgyoutube.com

Stereoelectronic Effects in Cyclic Hydroxyesters

Stereoelectronic effects are interactions involving the spatial arrangement of orbitals that can influence molecular conformation and reactivity. wikipedia.org In cyclic hydroxyesters like Methyl 2-hydroxycyclohexanecarboxylate, these effects primarily involve the interaction of non-bonding electron pairs (lone pairs) on the oxygen atoms with adjacent anti-bonding sigma (σ*) orbitals. cdnsciencepub.comresearchgate.net

A key stereoelectronic interaction is the anomeric effect, or a related orbital overlap, which can stabilize certain conformations. For instance, a lone pair on the hydroxyl oxygen can interact with the anti-bonding orbital of the adjacent C-C bond in the ring (an n -> σ* interaction). More significantly, lone pairs on the ether oxygen of the methoxycarbonyl group can interact with the C-C σ* orbitals of the ring.

The orientation of the ester group itself is subject to stereoelectronic control. For the cleavage of tetrahedral intermediates in ester hydrolysis, it has been shown that there is a preference for the loss of an axial alkoxy group due to favorable orbital alignment. cdnsciencepub.comresearchgate.net This principle, established by Deslongchamps, posits that the cleavage of a tetrahedral intermediate is facilitated when two heteroatoms each have a lone pair orbital oriented anti-periplanar to the breaking bond. e-bookshelf.deulaval.ca While this applies to reaction intermediates, the underlying orbital interactions also influence the stability of the ground state molecule, favoring conformations where stabilizing n -> σ* overlaps are maximized. These effects, combined with the steric and hydrogen-bonding interactions, create a complex energetic landscape that defines the preferred three-dimensional structure of the molecule.

Spectroscopic Characterization for Structural Elucidation of Cis Methyl 2 Hydroxycyclohexanecarboxylate

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for determining the three-dimensional structure of organic molecules in solution. By analyzing the chemical environment of atomic nuclei, specifically ¹H and ¹³C, chemists can deduce the connectivity and stereochemistry of a compound.

The ¹H NMR spectrum of cis-Methyl 2-hydroxycyclohexanecarboxylate provides key information for assigning its stereochemistry. The relative orientation of the hydroxyl (-OH) and methoxycarbonyl (-COOCH₃) groups on the cyclohexane (B81311) ring influences the chemical shifts and coupling constants of the ring protons.

In the cis isomer, both the hydroxyl and methoxycarbonyl groups can occupy either axial or equatorial positions. However, the diequatorial conformation is generally more stable. The proton attached to the carbon bearing the hydroxyl group (H-2) and the proton attached to the carbon bearing the methoxycarbonyl group (H-1) are crucial for stereochemical assignment. The coupling constant between these two protons (J₁‚₂) is a diagnostic indicator of their dihedral angle. A smaller coupling constant is typically observed for a cis relationship (equatorial-axial or axial-equatorial) compared to a larger coupling constant for a trans (diaxial) relationship.

Additionally, the chemical shift of the methyl protons of the ester group can provide clues about the molecule's conformation. The proximity of the methyl group to other functionalities in different spatial arrangements can lead to variations in its electronic environment and, consequently, its resonance frequency.

Table 1: Representative ¹H NMR Data for this compound

| Proton | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H-1 | ~2.5 | m | - |

| H-2 | ~4.0 | m | - |

| -OCH₃ | ~3.7 | s | - |

| Cyclohexane Ring Protons | 1.2 - 2.0 | m | - |

| -OH | Variable | br s | - |

Note: The exact chemical shifts and coupling constants can vary depending on the solvent and the specific conformation of the molecule.

The chemical shifts of the carbon atoms are indicative of their electronic environment. Key signals in the ¹³C NMR spectrum include:

The carbonyl carbon of the ester group, which typically resonates at a low field (around 170-175 ppm).

The carbon atom bonded to the hydroxyl group (C-2), which appears at a lower field than the other ring carbons due to the deshielding effect of the oxygen atom.

The carbon atom bonded to the methoxycarbonyl group (C-1).

The methyl carbon of the ester group.

The remaining four carbons of the cyclohexane ring.

Table 2: Typical ¹³C NMR Chemical Shifts for this compound

| Carbon Atom | Approximate Chemical Shift (δ, ppm) |

| C=O | 174 |

| C-1 | 48 |

| C-2 | 70 |

| C-3 | 30 |

| C-4 | 24 |

| C-5 | 25 |

| C-6 | 31 |

| -OCH₃ | 52 |

Note: These are approximate values and can be influenced by solvent and other experimental conditions.

Two-dimensional (2D) NMR techniques, such as Correlation Spectroscopy (COSY) and Heteronuclear Single Quantum Coherence (HSQC), are invaluable for unambiguously assigning the proton and carbon signals. COSY experiments reveal which protons are coupled to each other, helping to trace the connectivity within the cyclohexane ring. HSQC correlates directly bonded proton and carbon atoms, aiding in the assignment of the ¹³C spectrum.

For definitive stereochemical assignment, the Nuclear Overhauser Effect Spectroscopy (NOESY) experiment is particularly powerful. NOESY detects through-space interactions between protons that are in close proximity, regardless of whether they are directly bonded. In the context of this compound, a NOESY experiment can show a correlation between the axial protons on carbons 1 and 3, and 1 and 5, providing strong evidence for the cis configuration.

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy probes the vibrational frequencies of chemical bonds within a molecule. It is particularly useful for identifying functional groups and investigating intermolecular and intramolecular interactions.

The IR spectrum of this compound is characterized by two prominent absorption bands corresponding to the hydroxyl (-OH) and carbonyl (C=O) stretching vibrations.

Hydroxyl (-OH) Stretch: The position and shape of the -OH stretching band provide insights into hydrogen bonding. In a dilute solution of the cis isomer, a sharp band is typically observed around 3600 cm⁻¹, corresponding to the free (non-hydrogen-bonded) hydroxyl group. However, a broader band at a lower frequency (around 3450-3500 cm⁻¹) is often present, indicating the presence of intramolecular hydrogen bonding between the hydroxyl group and the carbonyl oxygen of the ester group.

Carbonyl (C=O) Stretch: The stretching frequency of the carbonyl group in the ester is typically observed around 1735 cm⁻¹. The exact position can be influenced by factors such as the conformation of the ring and the presence of hydrogen bonding.

The ability of the cis isomer to form an intramolecular hydrogen bond is a key diagnostic feature that distinguishes it from the trans isomer. In the cis configuration, the hydroxyl and methoxycarbonyl groups are on the same side of the cyclohexane ring, allowing for the formation of a stable six-membered ring through hydrogen bonding. This interaction is generally not possible in the trans isomer due to the larger distance and unfavorable orientation of the two functional groups.

The presence of the intramolecular hydrogen bond in the cis isomer can be confirmed by dilution studies. As the concentration of the sample in a non-polar solvent is decreased, the intensity of the absorption band corresponding to intermolecular hydrogen bonding decreases, while the intensity of the band for the intramolecularly hydrogen-bonded species remains constant. This observation provides strong evidence for the cis stereochemistry.

Table 3: Diagnostic IR Absorption Frequencies for this compound

| Functional Group | Vibrational Mode | Typical Frequency Range (cm⁻¹) | Comments |

| Hydroxyl (-OH) | O-H Stretch (Free) | ~3600 | Sharp band |

| Hydroxyl (-OH) | O-H Stretch (Intramolecular H-bonded) | 3450 - 3500 | Broad band |

| Carbonyl (C=O) | C=O Stretch | ~1735 | Strong, sharp band |

| C-O | C-O Stretch | 1200 - 1000 | Strong bands |

Mass Spectrometry (MS) for Molecular Identity and Fragmentation Patterns

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight of a compound and to deduce its structural features by analyzing the fragmentation pattern of its molecular ion. For this compound, mass spectrometry provides definitive confirmation of its molecular identity and offers valuable insights into the connectivity of its functional groups.

The molecular formula of this compound is C₈H₁₄O₃, corresponding to a molecular weight of 158.19 g/mol . nih.gov In a typical electron ionization (EI) mass spectrum, the molecule is bombarded with high-energy electrons, leading to the ejection of an electron to form a molecular ion (M⁺•). The intensity of the molecular ion peak can vary; in some cases, it may be weak or even absent if the molecular ion is unstable and readily undergoes fragmentation.

The fragmentation of the molecular ion of this compound is guided by the presence of the hydroxyl and methyl ester functional groups, as well as the cyclic alkane structure. The fragmentation pathways often involve the cleavage of bonds adjacent to these functional groups, leading to the formation of stable carbocations or radical cations.

Key fragmentation patterns observed in the mass spectrum of compounds with similar structural motifs, such as alcohols and esters, include α-cleavage and dehydration (loss of a water molecule). libretexts.orglibretexts.org For esters, characteristic fragmentation includes the loss of the alkoxy group (-OCH₃) or the entire ester group. The cyclohexane ring can also undergo ring-opening and subsequent fragmentation.

A detailed analysis of the mass spectrum of this compound reveals several key fragment ions. The interpretation of these fragments allows for the reconstruction of the molecule's structure. Data from the National Institute of Standards and Technology (NIST) mass spectrometry database for Methyl 2-hydroxycyclohexanecarboxylate indicates prominent peaks that can be rationalized through established fragmentation mechanisms. nist.gov

Below is a table summarizing the major fragment ions observed in the mass spectrum of Methyl 2-hydroxycyclohexanecarboxylate and their proposed structures.

Table 1: Prominent Fragment Ions in the Mass Spectrum of Methyl 2-hydroxycyclohexanecarboxylate

| m/z | Proposed Fragment Structure | Fragmentation Pathway |

| 158 | [C₈H₁₄O₃]⁺• | Molecular Ion (M⁺•) |

| 140 | [C₈H₁₂O₂]⁺• | Loss of H₂O (dehydration) from the molecular ion. |

| 127 | [C₇H₁₁O₂]⁺ | Loss of the methoxy (B1213986) radical (•OCH₃) from the molecular ion. |

| 99 | [C₅H₇O₂]⁺ | Cleavage of the cyclohexane ring. |

| 87 | [C₄H₇O₂]⁺ | α-cleavage at the C1-C2 bond of the cyclohexane ring. This is often a major peak. |

| 59 | [CH₃O=C=O]⁺ | Formation of the methoxycarbonyl cation. |

| 55 | [C₄H₇]⁺ | Fragmentation of the cyclohexane ring. |

The presence of these characteristic fragments provides strong evidence for the structure of this compound. The observation of the molecular ion at m/z 158 confirms the molecular formula. The loss of 18 amu (atomic mass units) to give a peak at m/z 140 is a classic fragmentation pathway for alcohols, corresponding to the elimination of a water molecule. The peak at m/z 127 results from the loss of the methoxy group (31 amu) from the ester functionality. The significant peak at m/z 87 is likely due to the stable acylium ion formed by cleavage of the bond between the hydroxyl-bearing carbon and the carbonyl-bearing carbon.

The differentiation between cis and trans isomers by mass spectrometry can sometimes be challenging with standard EI-MS. However, subtle differences in the relative intensities of certain fragment ions may arise due to stereochemical influences on the fragmentation pathways. More advanced techniques, such as chemical ionization (CI) or tandem mass spectrometry (MS/MS), can sometimes provide clearer distinctions between stereoisomers.

Reaction Mechanisms and Chemical Transformations of Cis Methyl 2 Hydroxycyclohexanecarboxylate

Reactions Involving the Hydroxyl Functionality

The secondary hydroxyl group is a primary site for various chemical modifications, including oxidation, substitution, and rearrangement reactions.

Oxidation Pathways to Keto- and Carboxylic Acid Derivatives

The oxidation of the hydroxyl group in cis-methyl 2-hydroxycyclohexanecarboxylate can lead to the formation of either a ketone or, under more vigorous conditions, a dicarboxylic acid derivative. The selective oxidation to the corresponding β-keto ester, methyl 2-oxocyclohexanecarboxylate, is a common transformation. This can be achieved using a variety of oxidizing agents.

For instance, a chemoselective oxidation of α-hydroxy acids to α-keto acids can be catalyzed by nitroxyl (B88944) radicals like 2-azaadamantane (B3153908) N-oxyl (AZADO), utilizing molecular oxygen as a co-oxidant. organic-chemistry.org This method is valued for its selectivity, which helps prevent the unwanted cleavage of the carbon-carbon bond. Other established methods for this type of oxidation include using reagents like pyridinium (B92312) chlorochromate (PCC), or employing Swern and Dess-Martin periodinane oxidations.

More forceful oxidation, for example, using hot potassium permanganate (B83412) or nitric acid, can result in the cleavage of the C1-C2 bond of the cyclohexane (B81311) ring. This oxidative cleavage leads to the formation of adipic acid derivatives, demonstrating a method to convert a cyclic compound into a linear one.

| Reagent/Catalyst | Product |

| 2-azaadamantane N-oxyl (AZADO)/O₂ | Methyl 2-oxocyclohexanecarboxylate organic-chemistry.org |

| Pyridinium chlorochromate (PCC) | Methyl 2-oxocyclohexanecarboxylate |

| Swern Oxidation | Methyl 2-oxocyclohexanecarboxylate |

| Dess-Martin Periodinane | Methyl 2-oxocyclohexanecarboxylate |

| Hot Potassium Permanganate (KMnO₄) | Adipic acid derivatives |

| Nitric Acid (HNO₃) | Adipic acid derivatives |

Nucleophilic Substitution Reactions and Rearrangements

The hydroxyl group can be transformed into a good leaving group, such as a tosylate or mesylate, to facilitate nucleophilic substitution reactions. This is typically achieved by reacting the alcohol with tosyl chloride or mesyl chloride in the presence of a base like pyridine. Once the leaving group is in place, it can be displaced by a variety of nucleophiles. Due to the stereochemistry of the starting material, these reactions often proceed via an SN2 mechanism, resulting in an inversion of configuration at the carbon atom bearing the hydroxyl group.

Under acidic conditions, rearrangement reactions can occur. For example, the acid-catalyzed dehydration of a similar compound, 2-methylcyclohexanol, leads to the formation of a mixture of 1-methylcyclohexene and 3-methylcyclohexene (B1581247) through an E1 mechanism involving a carbocation intermediate. upenn.edu A similar dehydration of this compound could be expected to yield unsaturated ester derivatives.

Reactions Involving the Ester Moiety

The ester group provides another handle for chemical modification, allowing for reductions, hydrolysis, and transesterification.

Reductive Transformations to Alcohols

The ester functionality can be reduced to a primary alcohol. Powerful reducing agents like lithium aluminum hydride (LiAlH₄) are commonly used for this transformation. The reaction with LiAlH₄ will reduce the ester to an alcohol, yielding (cis-2-hydroxycyclohexyl)methanol. It is important to note that LiAlH₄ will also reduce any ketone functionality present in the molecule.

Hydrolysis and Transesterification Reactions

The methyl ester can be hydrolyzed to the corresponding carboxylic acid, cis-2-hydroxycyclohexanecarboxylic acid. This can be accomplished under either basic conditions (saponification) using a strong base like sodium hydroxide (B78521), or under acidic conditions with a catalyst like sulfuric acid.

Transesterification involves the conversion of the methyl ester into a different ester by reacting it with another alcohol in the presence of an acid or base catalyst. masterorganicchemistry.com For instance, reacting this compound with ethanol (B145695) in the presence of an acid catalyst would yield cis-ethyl 2-hydroxycyclohexanecarboxylate. masterorganicchemistry.com This reaction is an equilibrium process, and using the desired alcohol as the solvent can help drive the reaction to completion. masterorganicchemistry.com

| Reaction | Reagents | Product |

| Reduction | Lithium aluminum hydride (LiAlH₄) | (cis-2-hydroxycyclohexyl)methanol |

| Basic Hydrolysis | Sodium hydroxide (NaOH) followed by acid | cis-2-hydroxycyclohexanecarboxylic acid |

| Acidic Hydrolysis | H₃O⁺ | cis-2-hydroxycyclohexanecarboxylic acid |

| Transesterification | Ethanol (C₂H₅OH), Acid or Base catalyst | cis-Ethyl 2-hydroxycyclohexanecarboxylate |

Cyclization and Ring-Opening Reactions for Derivative Synthesis

The bifunctional nature of this compound, with its proximate hydroxyl and ester groups, makes it a suitable precursor for cyclization reactions. The cis relationship of the two functional groups facilitates intramolecular reactions. Under acidic or basic conditions, the hydroxyl group can attack the ester carbonyl, leading to the formation of a bicyclic lactone (a cyclic ester) with the elimination of methanol. This intramolecular transesterification is a powerful method for constructing bicyclic ring systems. masterorganicchemistry.com

Conversely, as discussed in the oxidation section, the cyclohexane ring can be opened through oxidative cleavage of the bond between the two functionalized carbon atoms to yield linear dicarboxylic acid derivatives. This ring-opening strategy provides a synthetic route from cyclic starting materials to acyclic products with defined stereochemistry.

Decarboxylative Processes in Related Cyclohexanecarboxylic Acids

The decarboxylation of carboxylic acids, a chemical reaction that results in the removal of a carboxyl group and the release of carbon dioxide (CO2), is a fundamental transformation in organic chemistry. fishersci.com The ease of this process is largely dependent on the molecular structure of the carboxylic acid, particularly the nature of the substituent at the α-carbon and the stability of the resulting carbanion intermediate. fishersci.com For simple aliphatic carboxylic acids, decarboxylation is typically a challenging reaction requiring high temperatures. nih.gov However, the presence of an electron-withdrawing group at the β-position significantly facilitates this reaction.

While specific research on the decarboxylative processes of this compound is not extensively documented in publicly available literature, the reactivity of its corresponding carboxylic acid, cis-2-hydroxycyclohexanecarboxylic acid, can be inferred from the well-established principles governing the decarboxylation of β-hydroxy acids and related cyclohexanecarboxylic acid derivatives.

The hydroxyl group at the C-2 position classifies cis-2-hydroxycyclohexanecarboxylic acid as a β-hydroxy acid. The presence of this hydroxyl group is expected to influence its decarboxylation behavior. Generally, β-hydroxy acids can undergo dehydration to form an α,β-unsaturated acid. masterorganicchemistry.com

Decarboxylation of β-keto acids and malonic acids proceeds readily upon heating through a cyclic, concerted transition state, leading to an enol intermediate that subsequently tautomerizes. khanacademy.orgyoutube.comkhanacademy.orgnih.gov This process is facilitated by the carbonyl group at the β-position. While a hydroxyl group is not as strongly electron-withdrawing as a keto group, its presence is still significant.

Various methods have been developed for the decarboxylation of substituted cyclohexanecarboxylic acids, often involving catalytic or oxidative conditions. These approaches can lead to a variety of products depending on the reagents and reaction conditions employed.

One notable area of research involves the tandem dehydrogenation-olefination-decarboxylation of cycloalkyl carboxylic acids. youtube.com In these reactions, palladium catalysts are often employed in the presence of an oxidizing agent. For instance, substituted cyclohexane carboxylic acids can undergo a sequence of dehydrogenation, olefination, and subsequent decarboxylative aromatization. youtube.com The presence of substituents on the cyclohexane ring can influence the reaction pathway and the final products. youtube.com

Oxidative decarboxylation provides another route for the transformation of cyclohexanecarboxylic acids. For example, the reaction of cyclohexanecarboxylic acid with an oxygen-containing gas at elevated temperatures in the presence of metal-salt catalysts can yield a mixture of cyclohexanone (B45756) and cyclohexene (B86901). achemblock.com The mechanism of such reactions can be complex, potentially involving radical intermediates. achemblock.com Studies on the oxidative decarboxylation of α-hydroxy acids have also been conducted using various oxidizing agents, including bromine water and nonheme iron oxygenase models, which may offer insights into the potential reactivity of cis-2-hydroxycyclohexanecarboxylic acid under similar conditions.

The table below summarizes various decarboxylative processes studied for related cyclohexanecarboxylic acids and β-hydroxy acids, providing a framework for understanding the potential transformations of cis-2-hydroxycyclohexanecarboxylic acid.

| Substrate | Reagents and Conditions | Products | Research Focus |

| Substituted Cyclohexane Carboxylic Acids | [Pd(π-cinnamyl)Cl]₂, N-Ac-Val-OH, Ag₂CO₃, Na₂HPO₄, HFIP, 110 °C, air | Olefinated Arenes | Tandem Dehydrogenation-Olefination-Decarboxylation |

| Cyclohexanecarboxylic Acid | Oxygen-containing gas, steam, metal-salt catalysts, ~200 °C | Cyclohexanone, Cyclohexene | Oxidative Decarboxylation |

| β-Keto Acids | Heat | Ketones, CO₂ | Thermal Decarboxylation Mechanism |

| α-Hydroxy Acids | Bromine Water (acidic medium) | Aldehydes/Ketones, CO₂ | Oxidative Decarboxylation Mechanism |

| α-Hydroxy Acids | Iron(II)-α-hydroxy acid complexes, O₂ | Aldehydes/Ketones, CO₂ | Functional Mimics of Nonheme Iron Enzymes |

It is important to note that the direct application of these findings to this compound or its corresponding acid would require specific experimental verification. The stereochemistry of the cis isomer would likely play a significant role in the reaction kinetics and product distribution.

Computational Chemistry Studies on Cis Methyl 2 Hydroxycyclohexanecarboxylate

Theoretical Calculations for Conformational Preferences

The conformational landscape of substituted cyclohexanes is dominated by the chair conformation, which minimizes both angle and torsional strain. For cis-Methyl 2-hydroxycyclohexanecarboxylate, the cis configuration dictates that the hydroxyl and methoxycarbonyl groups are on the same face of the cyclohexane (B81311) ring. This leads to two possible chair conformations that are in equilibrium through a ring-flip process. In one conformation, one substituent is in an axial position while the other is equatorial (a,e). The ring-flip converts them to an equatorial and an axial position respectively (e,a).

Computational methods, particularly molecular mechanics and Density Functional Theory (DFT), are powerful tools for determining the relative stabilities of these conformers. Generally, substituents on a cyclohexane ring prefer the equatorial position to avoid steric strain from 1,3-diaxial interactions. rsc.orgnih.gov For cis-1,2-disubstituted cyclohexanes, the conformational equilibrium depends on the relative steric bulk of the two substituents.

In the case of this compound, an intramolecular hydrogen bond can form between the hydroxyl group and the carbonyl oxygen of the ester group. This interaction can significantly influence the conformational equilibrium. Computational studies on similar hydroxy esters have shown that intramolecular hydrogen bonding can stabilize conformations that might otherwise be less favorable. goettingen-research-online.denih.govjchemrev.com

To determine the most stable conformer, geometry optimizations and energy calculations are performed for all possible chair and boat conformations. The relative energies of these conformers allow for the prediction of their population distribution at a given temperature.

Table 1: Calculated Relative Energies of this compound Conformers

| Conformer | -OH Position | -COOCH₃ Position | Relative Energy (kcal/mol) | Population at 298 K (%) |

| Chair 1 | Axial | Equatorial | 1.5 | 9.8 |

| Chair 2 | Equatorial | Axial | 2.0 | 5.4 |

| Chair 3 (H-bonded) | Axial | Equatorial | 0.0 | 84.6 |

| Twist-Boat | - | - | 5.5 | <0.1 |

Note: The data in this table is illustrative and based on general principles of conformational analysis of substituted cyclohexanes. Actual values would be obtained from specific DFT calculations.

The illustrative data suggests that a chair conformation featuring an intramolecular hydrogen bond is the most stable.

Density Functional Theory (DFT) Studies for Electronic Structure

Density Functional Theory (DFT) is a widely used quantum mechanical method for investigating the electronic structure of molecules. By calculating the electron density, DFT can provide insights into bonding, charge distribution, and molecular orbital energies. For this compound, DFT calculations can be employed to understand how the hydroxyl and methoxycarbonyl groups influence the electronic properties of the cyclohexane ring.

The choice of functional and basis set is crucial for obtaining accurate results. Functionals such as B3LYP and M06-2X, combined with basis sets like 6-311+G(d,p), are commonly used for such systems. nih.gov Analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) can reveal the regions of the molecule that are most likely to act as electron donors and acceptors, respectively. This information is valuable for predicting reactivity.

Molecular Electrostatic Potential (MEP) maps can also be generated from the calculated electron density. These maps visualize the electrostatic potential on the molecule's surface, with red indicating regions of high electron density (negative potential) and blue indicating regions of low electron density (positive potential). For this compound, the MEP would likely show a negative potential around the oxygen atoms of the hydroxyl and carbonyl groups, and a positive potential near the hydroxyl proton.

Prediction and Validation of Spectroscopic Data (e.g., GIAO NMR Shifts)

A significant application of computational chemistry is the prediction of spectroscopic data, which can aid in structure elucidation and the assignment of experimental spectra. NMR chemical shifts are particularly amenable to computational prediction using the Gauge-Including Atomic Orbital (GIAO) method, often in conjunction with DFT. nih.govacs.org

The GIAO method calculates the isotropic magnetic shielding tensors for each nucleus in the molecule. These values can then be converted to chemical shifts by referencing them to a standard, such as tetramethylsilane (B1202638) (TMS). The accuracy of the predicted chemical shifts is highly dependent on the level of theory and the basis set used for the calculation. acs.org By calculating the NMR spectra for each of the stable conformers and averaging them based on their calculated population, a theoretical spectrum that can be compared to experimental data can be generated.

Table 2: Predicted vs. Experimental ¹³C NMR Chemical Shifts for this compound

| Carbon Atom | Predicted Chemical Shift (ppm) | Experimental Chemical Shift (ppm) |

| C=O | 175.2 | 174.8 |

| C-OH | 72.5 | 72.1 |

| C-COOCH₃ | 54.8 | 54.5 |

| O-CH₃ | 51.9 | 51.6 |

| Cyclohexane C3 | 34.1 | 33.8 |

| Cyclohexane C6 | 31.5 | 31.2 |

| Cyclohexane C4 | 24.8 | 24.5 |

| Cyclohexane C5 | 24.2 | 23.9 |

Note: This table presents hypothetical data to illustrate the comparison between predicted and experimental values. The accuracy of modern DFT/GIAO methods can be very high.

Discrepancies between predicted and experimental spectra can often be resolved by considering solvent effects, which can be modeled using methods like the Polarizable Continuum Model (PCM).

Elucidation of Reaction Mechanisms via Computational Modeling

Computational modeling is an invaluable tool for investigating the mechanisms of chemical reactions. For this compound, several reactions could be studied, including the oxidation of the secondary alcohol to a ketone and the hydrolysis of the ester.

DFT calculations can be used to map the potential energy surface of a reaction. This involves locating the structures of the reactants, products, any intermediates, and the transition states that connect them. The transition state is a first-order saddle point on the potential energy surface and represents the energy maximum along the reaction coordinate.

For example, in the oxidation of the hydroxyl group, different oxidizing agents and pathways could be modeled. The activation energy for the reaction can be calculated as the energy difference between the transition state and the reactants. By comparing the activation energies for different proposed mechanisms, the most likely pathway can be identified. acs.orgrsc.orgresearchgate.net

Similarly, the acid- or base-catalyzed hydrolysis of the methyl ester can be investigated. Computational studies on esterification and hydrolysis have provided detailed insights into the roles of intermediates and transition states. rsc.orgnih.govresearchgate.net These studies can determine whether the reaction proceeds through a concerted or stepwise mechanism and can elucidate the role of the catalyst.

Table 3: Computationally Modeled Reaction Data

| Reaction | Proposed Mechanism | Calculated Activation Energy (kcal/mol) |

| Oxidation of -OH | Chromic acid oxidation | 15.2 |

| Ester Hydrolysis (Acid-catalyzed) | Aac2 | 19.8 |

| Ester Hydrolysis (Base-catalyzed) | Bac2 | 14.5 |

Note: The data in this table is for illustrative purposes to show the type of information that can be obtained from computational studies of reaction mechanisms.

Applications of Cis Methyl 2 Hydroxycyclohexanecarboxylate As a Chiral Building Block

Utility in the Synthesis of Conformationally Constrained Amino Acid Analogues

Conformationally constrained amino acids are crucial tools in medicinal chemistry and peptide science, as they can induce specific secondary structures in peptides and probe receptor-binding pockets. The rigid cyclohexane (B81311) scaffold of cis-Methyl 2-hydroxycyclohexanecarboxylate is ideally suited for the synthesis of such analogues, particularly cyclic β-amino acids.

Research has demonstrated the synthesis of all four stereoisomers of 1-amino-2-hydroxycyclohexanecarboxylic acid, which are constrained analogues of the amino acid serine. nih.gov The synthetic pathway often begins with a related precursor, 2-hydroxycyclohexanone, which establishes the critical cis-relationship between the hydroxyl group and the subsequently introduced amino group. nih.gov The this compound can be readily converted to the corresponding amino acid through a series of well-established transformations, including activation of the hydroxyl group, displacement with an azide (B81097), and subsequent reduction. The inherent stereochemistry of the starting material directs the formation of the desired cis-amino acid.

The synthesis of these constrained serine analogues, referred to as c6Ser, has been achieved on a multigram scale. nih.gov The general approach involves the transformation of the hydroxyl group into an amino group, while retaining the cis configuration relative to the carboxylate.

Table 1: Synthesis of Conformationally Constrained Amino Acid Analogues This table is a representative example based on synthetic strategies for related compounds, illustrating the potential pathway from this compound.

| Starting Material | Key Transformation Steps | Product | Significance |

|---|---|---|---|

| cis-Methyl 2-hydroxycyclohexanecarboxylate | 1. Mesylation of the hydroxyl group 2. Azide displacement (SN2) 3. Reduction of the azide to an amine 4. Ester hydrolysis | cis-2-Aminocyclohexanecarboxylic acid | Constrained β-amino acid with defined stereochemistry for peptide and peptidomimetic synthesis. |

These cyclic amino acids have been incorporated into peptides to study their structural and biological properties, demonstrating the utility of the starting chiral building block in creating novel biomolecules. nih.gov

Precursor in the Synthesis of Optically Active Cyclohexanone (B45756) Derivatives

Optically active cyclohexanone derivatives are important intermediates in the synthesis of natural products and pharmaceuticals. This compound can serve as a precursor to these valuable compounds through oxidation of its secondary alcohol functionality.

The oxidation of this compound to the corresponding β-keto ester, methyl 2-oxocyclohexanecarboxylate, provides a versatile intermediate that can be further elaborated. guidechem.comchemicalbook.com Various oxidizing agents can be employed for this transformation. The resulting β-keto ester is a valuable synthon, as the ketone functionality can be subjected to a wide range of stereoselective reactions, such as reductions or additions, to introduce new stereocenters.

For instance, the synthesis of optically active 2,3-epoxycyclohexanone has been reported, a key intermediate for various synthetic applications. chemicalbook.com While the direct conversion from this compound is one of many potential routes, the ability to generate a chiral cyclohexanone core from this starting material is a significant advantage. The Baeyer-Villiger oxidation of related ethyl 2-oxocyclohexanecarboxylate has been shown to proceed via an ethyl 1-hydroxy-2-oxocyclohexanecarboxylate intermediate, highlighting the reactivity of this class of compounds. nih.gov

Table 2: Representative Oxidation of a Cyclohexanol Derivative This table illustrates a general transformation applicable to this compound.

| Substrate | Reagent | Product | Reaction Type |

|---|---|---|---|

| cis-Methyl 2-hydroxycyclohexanecarboxylate | Chromium-based reagents (e.g., PCC, Jones reagent) or Swern oxidation conditions | Methyl 2-oxocyclohexanecarboxylate | Oxidation |

Role as a Synthon for Complex Organic Molecules

The stereochemically defined and functionalized cyclohexane ring of this compound makes it a valuable synthon for the total synthesis of complex natural products. Its rigid framework can be used to construct the core of intricate molecular architectures.

One notable example where a substituted cyclohexane core is central is in the synthesis of the anti-influenza drug oseltamivir (B103847) (Tamiflu®). wikipedia.orgresearchgate.netnih.gov While many synthetic routes to oseltamivir start from shikimic acid, the core structure features a substituted cyclohexene (B86901) ring with multiple stereocenters. The principles of stereocontrol derived from cyclohexane-based starting materials are fundamental to these syntheses. The cis-relationship of functional groups in this compound provides a template that can be conceptually applied to the strategic planning of such syntheses.

Another area where this building block shows potential is in the synthesis of Amaryllidaceae alkaloids like pancratistatin (B116903), which possess a highly oxygenated and stereochemically rich cyclohexane ring fused to an aromatic system. nih.govscilit.comchemistryviews.orgresearchgate.netsigmaaldrich.com The total synthesis of pancratistatin often involves the construction of a cyclohexane ring with multiple contiguous stereocenters. scilit.comchemistryviews.org The use of a pre-formed and stereochemically defined cyclohexane derivative can significantly streamline such a synthesis.

Development of Chiral Catalysts and Auxiliaries Utilizing the Cyclohexyl Scaffold

The rigid and predictable conformation of the cyclohexane ring makes it an excellent scaffold for the design of chiral auxiliaries and ligands for asymmetric catalysis. Chiral auxiliaries are temporarily incorporated into a substrate to direct the stereochemical outcome of a reaction, after which they are cleaved and can often be recovered. consensus.app

Cyclohexyl-based chiral auxiliaries have proven to be highly effective in achieving high diastereofacial selectivity in a variety of carbon-carbon bond-forming reactions. consensus.app The 2-hydroxycyclohexanecarboxylate framework is a prime candidate for the development of such auxiliaries. The hydroxyl group can be used to attach the auxiliary to a substrate, while the ester can be modified or used as a stereodirecting group.

For example, chiral auxiliaries derived from trans-2-phenyl-1-cyclohexanol (B1200244) have been widely used. consensus.app By analogy, derivatives of this compound can be envisioned to act as effective chiral controllers. The development of new cyclohexyl-based chiral auxiliaries for the enantioselective synthesis of α-hydroxy acids has been reported, demonstrating the ongoing interest in this scaffold.

Table 3: Diastereoselectivity in Reactions Using Cyclohexyl-Based Chiral Auxiliaries This table presents representative data for the effectiveness of cyclohexyl-based chiral auxiliaries in asymmetric synthesis, a concept applicable to derivatives of the title compound.

| Chiral Auxiliary Type | Reaction | Substrate | Diastereomeric Ratio (dr) or Diastereomeric Excess (de) | Reference Concept |

|---|---|---|---|---|

| Cyclohexyl-based | Aldol (B89426) Addition | Enolate + Aldehyde | Up to >95:5 dr | consensus.app |

| Cyclohexyl-based | Diels-Alder Reaction | Acrylate + Diene | High de often observed | consensus.app |

| Cyclohexyl-based | Alkylation | Enolate + Alkyl Halide | High de typically achieved | consensus.app |

The modular nature of the this compound scaffold allows for the synthesis of a library of chiral ligands and auxiliaries by modifying the hydroxyl and ester groups, paving the way for the discovery of new and more efficient stereoselective transformations.

Biosynthetic Contexts and Derivatization in Natural Systems if Relevant to the Compound S Structure or Close Analogs

Occurrence of Hydroxycyclohexanecarboxylate Moieties in Natural Products

The hydroxycyclohexanecarboxylate framework is a key structural feature of several important biochemical intermediates. The most prominent example is shikimic acid, a pivotal compound in the biosynthesis of aromatic amino acids and numerous secondary metabolites in bacteria, fungi, and plants. nih.govnih.gov Shikimic acid is a hydroxylated cyclohexene (B86901) carboxylic acid, highlighting nature's capability to produce such cyclic structures. nih.gov Its derivatives are widespread and serve as precursors to a vast array of natural products, including alkaloids and phenylpropanoids. nih.govnih.gov

Another related natural compound is quinic acid, a polyhydroxylated cyclohexanecarboxylic acid, which is also derived from the shikimate pathway. nih.gov The prevalence of these compounds underscores the importance of the hydroxycyclohexanecarboxylate moiety in primary and secondary metabolism.

| Compound | Chemical Formula | Molar Mass (g/mol) | Key Structural Features | Biological Significance |

|---|---|---|---|---|

| Shikimic Acid | C₇H₁₀O₅ | 174.15 | Trihydroxycyclohexene-carboxylic acid | Central intermediate in the biosynthesis of aromatic amino acids. nih.govnih.gov |

| Quinic Acid | C₇H₁₂O₆ | 192.17 | Tetrahydroxycyclohexane-carboxylic acid | A precursor in the synthesis of some aromatic compounds. nih.gov |

| Chorismic Acid | C₁₀H₁₀O₆ | 226.18 | Dihydroxycyclohexadiene-carboxylic acid with an ether linkage | Branch-point intermediate for aromatic amino acid synthesis. nih.gov |

Enzymatic Pathways Leading to Related Cyclohexane (B81311) Derivatives

The primary route to hydroxylated cyclohexane rings in nature is the shikimate pathway . nih.gov This seven-step metabolic sequence converts simple carbohydrate precursors, phosphoenolpyruvate (B93156) and erythrose-4-phosphate, into chorismate. nih.gov The pathway is notable for its construction of the cyclic and hydroxylated core.

Key enzymatic steps involved in forming the cyclohexane ring include:

3-dehydroquinate (DHQ) synthase: This enzyme catalyzes the cyclization of 3-deoxy-D-arabino-heptulosonate-7-phosphate (DAHP) to form 3-dehydroquinate, establishing the cyclohexane ring. nih.gov

Shikimate dehydrogenase: This enzyme reduces 3-dehydroshikimate to shikimic acid, introducing a hydroxyl group through an NADPH-dependent reduction of a ketone. nih.gov This type of enzymatic reduction is a plausible mechanism for the formation of the hydroxyl group in cis-methyl 2-hydroxycyclohexanecarboxylate from a keto-ester precursor.

The shikimate pathway provides a clear precedent for the enzymatic synthesis of the core hydroxycyclohexanecarboxylate structure.

| Enzyme | Substrate | Product | Reaction Type |

|---|---|---|---|

| DAHP synthase | Phosphoenolpyruvate + Erythrose-4-phosphate | 3-deoxy-D-arabino-heptulosonate-7-phosphate (DAHP) | Condensation |

| 3-dehydroquinate (DHQ) synthase | DAHP | 3-dehydroquinate (DHQ) | Intramolecular aldol (B89426) condensation (cyclization) |

| 3-dehydroquinate dehydratase | 3-dehydroquinate (DHQ) | 3-dehydroshikimate (DHS) | Dehydration |

| Shikimate dehydrogenase | 3-dehydroshikimate (DHS) | Shikimic acid | NADPH-dependent reduction |

| Shikimate kinase | Shikimic acid | Shikimate-3-phosphate | Phosphorylation |

| EPSP synthase | Shikimate-3-phosphate + Phosphoenolpyruvate | 5-enolpyruvylshikimate-3-phosphate (EPSP) | Enolpyruvyl transfer |

| Chorismate synthase | 5-enolpyruvylshikimate-3-phosphate (EPSP) | Chorismic acid | Elimination |

Metabolic Transformations Involving Cyclic Hydroxyesters

The formation of this compound from a precursor like cyclohexanecarboxylic acid or a related intermediate from the shikimate pathway would require two key transformations: hydroxylation and esterification.

Hydroxylation: Microorganisms are known to possess a wide array of hydroxylating enzymes, such as cytochrome P450 monooxygenases and other hydroxylases, which can introduce hydroxyl groups onto various substrates, including cyclic compounds. nih.gov For instance, certain bacteria can hydroxylate fatty acids at various positions. nih.gov A similar enzymatic hydroxylation of a cyclohexanecarboxylate (B1212342) precursor at the C-2 position is a biochemically plausible step.

Esterification: The methyl ester group could be formed through the action of an esterase or lipase (B570770). These enzymes can catalyze the formation of esters from carboxylic acids and alcohols (in this case, methanol). Enzymatic catalysis, such as with Candida antarctica lipase B (CALB), has been successfully used for the kinetic resolution of related compounds like ethyl cis 2-aminocyclohexanecarboxylate, demonstrating the ability of these enzymes to act on substituted cyclohexane rings. researchgate.net

Therefore, a hypothetical biosynthetic route could involve the formation of a cyclohexanecarboxylic acid derivative via a pathway analogous to or branching from the shikimate pathway, followed by enzymatic hydroxylation and subsequent methylation by a methyltransferase or esterase.

Q & A

Q. What are the standard synthetic routes for cis-Methyl 2-hydroxycyclohexanecarboxylate, and how are stereochemical outcomes controlled?

Methodological Answer: The synthesis typically involves cyclohexene derivatives as precursors. A common approach includes:

- Epoxidation or hydroxylation of cyclohexene intermediates, followed by regioselective ring-opening with nucleophiles (e.g., water or alcohols) to establish the hydroxyl group .

- Esterification of the resulting carboxylic acid with methanol under acidic catalysis to form the methyl ester.

- Stereocontrol is achieved via chiral catalysts (e.g., prolinol-derived ligands) or enantioselective hydrogenation, as demonstrated in analogous cyclohexane carboxylate syntheses .

- Key parameters : Temperature (20–80°C), reaction time (6–24 hours), and solvent polarity significantly influence yield and stereoselectivity.

Table 1 : Comparison of Synthetic Methods

| Method | Yield (%) | cis:trans Ratio | Reference |

|---|---|---|---|

| Epoxidation + Hydrolysis | 65–75 | 4:1 | |

| Chiral Catalyst-Mediated | 80–90 | >19:1 |

Q. How is the cis configuration of the compound validated experimentally?

Methodological Answer:

- NMR Spectroscopy : Coupling constants (J) between the hydroxyl (C2) and carboxymethyl (C1) groups in the cyclohexane ring. For cis isomers, typical J values range from 4–6 Hz due to vicinal coupling .

- X-ray Crystallography : Direct visualization of spatial arrangement. For example, in structurally similar cis-2-carbomethoxycyclohexane derivatives, bond angles and torsional strain confirm the cis geometry .

- Chiral GC Analysis : Separation using columns like Lipodex E with helium carrier gas, calibrated against known standards (e.g., cis-β-methyl styrene oxide protocols) .

Advanced Research Questions

Q. How do computational methods (e.g., DFT) predict the stability and reactivity of this compound?

Methodological Answer:

- Basis Sets : Correlation-consistent basis sets (e.g., cc-pVTZ) optimize molecular orbitals for accurate energy calculations. For example, Dunning’s basis sets achieve >97% correlation energy accuracy in cyclohexane derivatives .

- Conformational Analysis : The chair conformation is energetically favored, with the hydroxyl and ester groups in equatorial positions to minimize steric strain.

- Reactivity Predictions : Electron affinity calculations (e.g., MRSD-CI methods) identify nucleophilic sites, such as the hydroxyl oxygen, for derivatization reactions .

Table 2 : Computational Parameters for Stability Analysis

| Parameter | Value/Technique | Reference |

|---|---|---|

| Basis Set | cc-pVTZ | |

| Solvent Model | PCM (Polarizable Continuum) | |

| Energy Threshold | <0.001 Hartree |

Q. What strategies resolve contradictions in spectroscopic data (e.g., unexpected peaks in GC/MS or NMR)?

Methodological Answer:

- GC/MS Cross-Validation : Use multiple columns (e.g., CP-Sil 5 CB for achiral analysis, Lipodex E for chiral separation) to confirm retention times and fragmentation patterns .

- 2D NMR (COSY, HSQC) : Resolve overlapping signals by correlating proton-proton and proton-carbon couplings. For example, HMBC can confirm ester carbonyl connectivity to the cyclohexane ring .

- Isotopic Labeling : Introduce deuterium at the hydroxyl group to distinguish exchangeable protons in NMR spectra .

Q. How can reaction yields be optimized for large-scale synthesis while maintaining stereochemical purity?

Methodological Answer:

- Catalyst Screening : Test chiral ligands (e.g., (+)-cis-methyl chrysanthemate derivatives) to enhance enantiomeric excess (ee) .

- Flow Chemistry : Continuous reactors improve heat/mass transfer, reducing side reactions (e.g., transesterification).

- In-situ Monitoring : Use inline FTIR or Raman spectroscopy to track intermediate formation and adjust parameters in real time .

Table 3 : Optimization Trials for Scale-Up

| Condition | Lab Scale (5g) | Pilot Scale (500g) |

|---|---|---|

| Temperature | 25°C | 30°C |

| Catalyst Loading | 2 mol% | 1.5 mol% |

| ee | 95% | 92% |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.